(1R,2R)-1,2-Cyclohexanedimethanol

Vue d'ensemble

Description

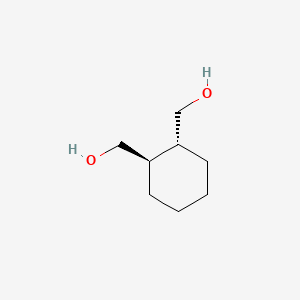

(1R,2R)-1,2-Cyclohexanedimethanol: is a chiral diol with the molecular formula C8H16O2. This compound is characterized by two hydroxyl groups attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis. Its chirality and unique structure make it valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of 1,2-Cyclohexanedione: One common method involves the catalytic hydrogenation of 1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically occurs under mild conditions and yields (1R,2R)-1,2-cyclohexanedimethanol with high enantioselectivity.

Reduction of 1,2-Cyclohexanedicarboxylic Acid: Another method involves the reduction of 1,2-cyclohexanedicarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This process also yields the desired diol with good enantiomeric purity.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1,2-cyclohexanedione due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1R,2R)-1,2-Cyclohexanedimethanol can undergo oxidation reactions to form cyclohexanedione or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form cyclohexane derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Cyclohexanedione, cyclohexanone.

Reduction: Cyclohexane derivatives.

Substitution: Esters, ethers.

Applications De Recherche Scientifique

Organic Synthesis

(1R,2R)-1,2-Cyclohexanedimethanol serves as a crucial building block in organic chemistry. Its hydroxyl groups facilitate various reactions:

- Reactions :

- Oxidation : Converts to cyclohexanedione using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to cyclohexane.

- Substitution : Hydroxyl groups can be substituted to form tosylates.

Polymer Production

This compound is extensively used in the synthesis of polymers:

| Polymer Type | Application |

|---|---|

| Polyesters | Enhances flexibility and durability in materials used for coatings and adhesives. |

| Polyurethanes | Provides improved mechanical properties and thermal stability. |

The chiral nature of this compound influences the properties of the resulting polymers, enhancing their biocompatibility and performance in various applications .

Pharmaceutical Applications

This compound acts as an intermediate in the synthesis of various pharmaceutical compounds:

- Drug Development : Contributes to medications with enhanced solubility and bioavailability.

- Case Study : It has been utilized in synthesizing antiviral agents and anticancer drugs, showcasing its importance in medicinal chemistry .

Cosmetic Formulations

The compound is incorporated into cosmetic products due to its moisturizing properties:

- Functionality : Improves skin hydration and texture in lotions and creams.

Surfactants

This compound is also used in formulating surfactants for cleaning products:

Mécanisme D'action

The mechanism by which (1R,2R)-1,2-cyclohexanedimethanol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the compound is transformed into more saturated derivatives, affecting its chemical behavior.

Molecular Targets and Pathways: The primary molecular targets of this compound are the functional groups it interacts with during chemical reactions. The pathways involved include oxidation-reduction mechanisms and substitution reactions, which are fundamental in organic synthesis.

Comparaison Avec Des Composés Similaires

(1S,2S)-1,2-Cyclohexanedimethanol: The enantiomer of (1R,2R)-1,2-cyclohexanedimethanol, which has similar chemical properties but different stereochemistry.

1,2-Cyclohexanediol: A related compound with two hydroxyl groups on adjacent carbon atoms but lacking the specific stereochemistry of this compound.

Cyclohexane-1,2-dicarboxylic acid: A precursor in the synthesis of this compound, which can be reduced to form the diol.

Uniqueness: The uniqueness of this compound lies in its chiral nature and the specific arrangement of its hydroxyl groups. This stereochemistry is crucial for its applications in asymmetric synthesis and its role as a chiral building block in various chemical processes.

Activité Biologique

Overview

(1R,2R)-1,2-Cyclohexanedimethanol (CAS Number: 65376-05-8) is a chiral diol characterized by its two hydroxyl groups attached to a cyclohexane ring. This compound is notable for its versatility in organic synthesis and its applications in medicinal chemistry. The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals and its potential interactions in biological systems.

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Physical State : Colorless to pale yellow viscous liquid

- Boiling Point : 113 °C at 0.2 mmHg

- Melting Point : 63-67 °C

- Purity : >98% (GC)

The biological activity of this compound is influenced by its structural features, particularly the presence of hydroxyl groups which can participate in hydrogen bonding and other interactions. These interactions may enhance the compound's reactivity and binding affinity in enzymatic reactions.

Enzymatic Reactions

This compound serves as a substrate in various enzymatic processes. Its hydroxyl groups allow it to undergo transformations catalyzed by specific enzymes, making it valuable for studying enzyme mechanisms and metabolic pathways .

Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of several drugs:

- Asimadoline : A κ-opioid receptor agonist used for treating irritable bowel syndrome (IBS) .

- Lurasidone : An atypical antipsychotic that exhibits significant effects on both positive and negative symptoms of schizophrenia .

Antitumor Activity

Research has indicated that platinum(IV) complexes incorporating this compound exhibit promising antitumor activity. In studies involving various cancer cell lines, such as L1210 leukemia and M5076 reticulosarcoma, certain complexes demonstrated enhanced cytotoxicity compared to traditional cisplatin treatments .

Comparative Studies

A comparative analysis of this compound with its enantiomer (1S,2S)-1,2-Cyclohexanedimethanol reveals differences in biological activity due to stereochemistry. While both compounds share similar chemical properties, their interactions with biological targets can vary significantly .

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Used as a substrate in enzymatic reactions; drug synthesis | Active in the synthesis of Asimadoline and Lurasidone |

| (1S,2S)-1,2-Cyclohexanedimethanol | Different biological profiles compared to (1R,2R) | Stereochemical differences affect activity |

Study on Platinum Complexes

In a study evaluating novel platinum(IV) complexes containing this compound, researchers found that specific combinations of axial and equatorial ligands could modulate the antitumor properties effectively. For instance, complex PtIV(trans-1R,2R-DACH)-trans-(acetate)₂-methylmalonate showed significant activity against M5076 cells while demonstrating reduced efficacy against L1210 lines .

Synthesis Methodologies

Recent advancements in synthetic methodologies have highlighted the utility of this compound as a building block for more complex organic molecules. Its application in creating diaryl sulfonates under mild conditions has been documented as both efficient and high-yielding .

Propriétés

IUPAC Name |

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285244 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-33-8, 65376-05-8 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.